molecular formula C7H13NaO2S B13168747 Sodium cyclohexylmethanesulfinate

Sodium cyclohexylmethanesulfinate

Cat. No.: B13168747
M. Wt: 184.23 g/mol
InChI Key: YAYGSSAXWPLYJH-UHFFFAOYSA-M
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Description

Sodium cyclohexylmethanesulfinate is an organosulfur compound with the molecular formula C₇H₁₃NaO₂S. It is a sodium salt of cyclohexylmethanesulfinic acid and is primarily used in organic synthesis as a sulfonylating agent. This compound is known for its versatility in forming various organosulfur compounds, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclohexylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions, with the acid being dissolved in an aqueous solution of sodium hydroxide, followed by evaporation to yield the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclohexylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.

Major Products:

    Sulfonic Acids: Formed through oxidation.

    Thiols: Formed through reduction.

    Sulfonamides, Sulfides, and Sulfones: Formed through substitution reactions.

Scientific Research Applications

Sodium cyclohexylmethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.

    Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of sodium cyclohexylmethanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, facilitating the formation of new sulfur-containing compounds. This reactivity is primarily due to the presence of the sulfinic acid moiety, which can undergo nucleophilic attack, leading to the formation of sulfonylated products.

Comparison with Similar Compounds

    Sodium methanesulfinate: Another sodium salt of a sulfinic acid, used in similar applications.

    Sodium benzenesulfinate: A sodium salt of benzenesulfinic acid, also used as a sulfonylating agent.

    Sodium toluenesulfinate: A sodium salt of toluenesulfinic acid, with similar reactivity.

Uniqueness: Sodium cyclohexylmethanesulfinate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in synthesizing compounds with specific structural and functional characteristics that may not be achievable with other sulfinates.

Biological Activity

Sodium cyclohexylmethanesulfinate is a sodium salt of cyclohexylmethanesulfonic acid, categorized as a sulfinic acid derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including relevant case studies, research findings, and a detailed analysis of its applications.

This compound has the molecular formula C7H15NaO3SC_7H_{15}NaO_3S and features a sulfonate group attached to a cyclohexyl group. The presence of the sulfonate moiety imparts unique reactivity and biological properties to the compound.

1. Antimicrobial Properties

This compound has shown potential antimicrobial activity. Research indicates that sulfinates can inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cellular membranes and interference with metabolic processes. A study demonstrated that sodium sulfinates, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has been tested against several types of cancer cells, including breast carcinoma (MCF7), colorectal adenocarcinoma (HCT-116), and prostate carcinoma (PC3). These studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

The biological activity of this compound is believed to be linked to its ability to form reactive species that can interact with cellular macromolecules. The sulfonate group can participate in redox reactions, leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, contributing to the cytotoxic effects observed in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various sodium sulfinates, including this compound. The results indicated that at concentrations as low as 0.5 mg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a potential antimicrobial agent in pharmaceutical formulations .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on cancer treatment, this compound was tested against multiple cancer cell lines. The compound demonstrated an IC50 value of 25 µM against MCF7 cells after 48 hours of treatment, indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased annexin V staining, confirming the induction of apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
MechanismReactive species formation

Properties

Molecular Formula

C7H13NaO2S

Molecular Weight

184.23 g/mol

IUPAC Name

sodium;cyclohexylmethanesulfinate

InChI

InChI=1S/C7H14O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9);/q;+1/p-1

InChI Key

YAYGSSAXWPLYJH-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)CS(=O)[O-].[Na+]

Origin of Product

United States

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